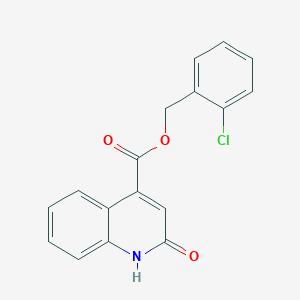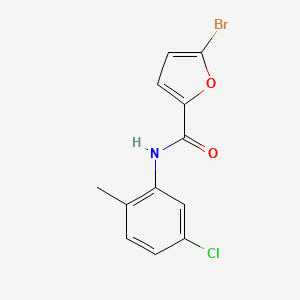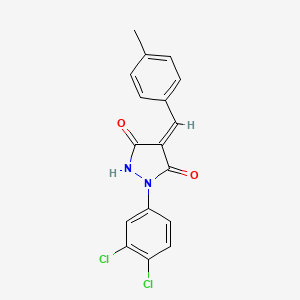![molecular formula C16H18N2O3S B5889558 N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)
N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDAC inhibitors have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. MS-275 has been shown to have promising anticancer activity and is currently being investigated for its potential clinical use.
作用機序
MS-275 exerts its anticancer activity by inhibiting the activity of N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide enzymes, which are involved in the regulation of gene expression. N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide enzymes remove acetyl groups from histone proteins, leading to a more compact chromatin structure and decreased gene expression. By inhibiting N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide activity, MS-275 leads to increased acetylation of histone proteins, resulting in a more open chromatin structure and increased gene expression. This leads to the activation of genes involved in cell cycle arrest, differentiation, and apoptosis, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, MS-275 has been shown to have other biochemical and physiological effects. MS-275 has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, suggesting a potential use in inflammatory diseases. MS-275 has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One advantage of MS-275 is its potent anticancer activity against a variety of cancer cell lines. MS-275 has also been shown to have other potential therapeutic applications, including in inflammatory diseases and neurodegenerative diseases. However, MS-275 has some limitations for lab experiments. MS-275 is a relatively unstable compound and can degrade over time, making it difficult to work with. Additionally, MS-275 can have off-target effects on other enzymes, leading to potential side effects.
将来の方向性
There are several potential future directions for research on MS-275. One area of research is the development of more stable analogs of MS-275 that can be used in clinical trials. Another area of research is the investigation of the potential use of MS-275 in combination with other anticancer agents for increased efficacy. Additionally, further research is needed to fully understand the mechanisms of action of MS-275 and its potential use in other diseases beyond cancer.
合成法
MS-275 can be synthesized using a multi-step process starting from 2,5-dimethylphenol. The first step involves the conversion of 2,5-dimethylphenol to 2,5-dimethylphenylamine, which is then reacted with methylsulfonyl chloride to form N-(2,5-dimethylphenyl)-2-(methylsulfonyl)aniline. This intermediate is then further reacted with benzoyl chloride to form MS-275.
科学的研究の応用
MS-275 has been extensively studied for its potential use in cancer therapy. N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide inhibitors, including MS-275, have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. MS-275 has been shown to have potent anticancer activity against a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-11-8-9-12(2)15(10-11)17-16(19)13-6-4-5-7-14(13)18-22(3,20)21/h4-10,18H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPRCQAJWDKXPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-hydroxypyrrolidin-3-yl)methyl]-3'-methoxybiphenyl-3-carboxamide](/img/structure/B5889484.png)





![1-(4-methylphenyl)-2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5889533.png)
![(2-chloro-6-methylindolo[1,2-c]quinazolin-12-yl)formamide](/img/structure/B5889540.png)




![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)
